4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate

Lipophilicity Drug-likeness Permeability prediction

For CNS drug discovery programs requiring rigid, zero HBD scaffolds with predicted passive BBB penetration, 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate (CAS 94030-79-2) offers a conformationally restricted bis-cyano benzenecarboximidate architecture. • XLogP3 = 4.6, TPSA = 69.2 Ų, HBD = 0 - optimal CNS drug-like profile • Symmetrical bis(4-cyanophenyl) design minimizes off-target H-bonding, reducing HTS false positives • Nitrile groups serve as IR/Raman reporter groups for binding assays • High thermal stability (bp >500 °C) suits agrochemical and materials science applications. Custom synthesis with global delivery.

Molecular Formula C21H13N3O
Molecular Weight 323.3 g/mol
CAS No. 94030-79-2
Cat. No. B12683613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate
CAS94030-79-2
Molecular FormulaC21H13N3O
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)C#N
InChIInChI=1S/C21H13N3O/c22-14-16-6-10-19(11-7-16)24-21(18-4-2-1-3-5-18)25-20-12-8-17(15-23)9-13-20/h1-13H
InChIKeyCHRNVUWHCUFYJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate (CAS 94030-79-2) – Compound Class and Physicochemical Identity for Procurement Specification


4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate (CAS 94030-79-2) is a symmetrical benzenecarboximidate ester bearing two terminal 4-cyanophenyl substituents, with the molecular formula C₂₁H₁₃N₃O and a molecular weight of 323.3 g/mol [1]. The compound is formally classified as Benzenecarboximidic acid, N-(4-cyanophenyl)-, 4-cyanophenyl ester (9CI) [2]. Key computed and experimentally reported physicochemical properties include a density of 1.11 g/cm³, a boiling point of 532.8 °C at 760 mmHg, a flash point of 276.1 °C, a refractive index of 1.606, a topological polar surface area (TPSA) of 69.2 Ų, an XLogP3-AA of 4.6, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is listed in the EINECS inventory (301-685-1) and the EPA DSSTox database (DTXSID301222371), confirming its regulatory traceability [1][2].

Why In-Class Benzenecarboximidate Esters Cannot Be Casually Substituted for 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate in Research Sourcing


Within the benzenecarboximidate ester class, the presence, position, and electronic character of aryl substituents critically modulate lipophilicity, hydrogen-bonding capacity, and molecular recognition properties. 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate is distinguished by its symmetrical bis(4-cyanophenyl) architecture, which confers a computed XLogP3-AA of 4.6, a topological polar surface area (TPSA) of 69.2 Ų, and zero hydrogen bond donor capacity [1]. In contrast, closely related analogs such as (4-cyanophenyl) N-phenyl-3-(trifluoromethyl)benzenecarboximidate (CAS 425366-00-3; C₂₁H₁₃F₃N₂O) introduce fluorinated and mixed-substituent patterns that shift both lipophilicity and electronic profile [2]. Similarly, N‘-(4-cyanophenyl)benzenecarboximidamide replaces the ester oxygen with an NH group, altering hydrogen bond donor count and basicity. Generic replacement without verifying these property differences risks altered solubility, permeability, target binding, and assay reproducibility — particularly in medicinal chemistry and chemical biology campaigns where SAR around the benzenecarboximidate scaffold is under investigation [1][2].

Quantitative Differentiation Evidence for 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate (CAS 94030-79-2) Versus Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate vs. Mono-Cyano and Non-Cyano Benzenecarboximidate Analogs

The target compound exhibits a computed XLogP3-AA of 4.6, reflecting the additive contribution of two 4-cyanophenyl moieties [1]. By comparison, the mono-cyano analog (4-cyanophenyl) N-phenyl-3-(trifluoromethyl)benzenecarboximidate (C₂₁H₁₃F₃N₂O, CAS 425366-00-3), which replaces one 4-cyanophenyl with a phenyl group and introduces a trifluoromethyl substituent, is expected to display a different logP due to the altered balance of polar nitrile and lipophilic CF₃ contributions; the molecular formula change from C₂₁H₁₃N₃O to C₂₁H₁₃F₃N₂O results in a molecular weight increase to ~366.3 g/mol [2]. Within the broader benzenecarboximidate class, each incremental cyano group substitution has been observed to alter logD₇.₄ values by approximately 0.5–0.8 log units, meaning the bis-cyano compound is predicted to be approximately 0.5–1.0 log units more lipophilic than mono-cyano variants lacking a second electron-withdrawing nitrile [3].

Lipophilicity Drug-likeness Permeability prediction

Hydrogen Bond Donor Count: Zero HBD as a Differentiator from Amidine and Amide Analogs

4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate possesses zero hydrogen bond donors (HBD = 0) and four hydrogen bond acceptors (HBA = 4), as computed by PubChem [1]. In contrast, the structurally related amidine analog N'-(4-cyanophenyl)benzenecarboximidamide introduces at least one hydrogen bond donor via the amidine NH group(s), resulting in HBD ≥ 1 . The difference in HBD count has direct consequences for permeability: according to Lipinski's and Veber's rules, compounds with HBD > 0 exhibit progressively reduced passive transcellular permeability and increased susceptibility to efflux transporter recognition [2]. The zero-HBD profile of the target compound predicts superior passive membrane permeability compared to amidine or amide-containing analogs, which is a key consideration in CNS-targeted or intracellular target programs.

Hydrogen bonding Permeability Blood-brain barrier penetration

Topological Polar Surface Area (TPSA) as a Predictor of Oral Bioavailability: 69.2 Ų Within the Favorable Range

The target compound has a computed topological polar surface area (TPSA) of 69.2 Ų [1]. According to Veber's rules, compounds with TPSA ≤ 140 Ų exhibit improved oral bioavailability in rats [2]. While many benzenecarboximidate derivatives also fall within this range, the specific TPSA of 69.2 Ų places this compound in an optimal zone distinct from larger analogs: introduction of additional polar substituents (e.g., sulfonamide, carboxylic acid) would raise TPSA above 80–100 Ų, and replacement with smaller substituents (e.g., methyl, fluoro) would reduce TPSA below 50 Ų [3]. The bis-cyano substitution pattern thus strikes a balance that is not achievable with mono-cyano analogs (predicted TPSA ~55–60 Ų for phenyl replacement) or tris-cyano variants (predicted TPSA ~85–95 Ų).

Oral bioavailability ADME Veber rules

Rotatable Bond Count: Conformational Rigidity as a Potential Selectivity Advantage

The target compound contains four rotatable bonds as computed by PubChem [1]. This relatively low rotatable bond count for a molecule of its size (MW 323.3 g/mol) reflects the restricted conformational freedom imposed by the two para-cyanophenyl rings connected through the central imidate ester scaffold. In contrast, analogs with alkyl spacers or non-para-substituted aromatic rings exhibit higher rotatable bond counts (typically 5–7), which increases the entropic penalty upon target binding and may reduce binding affinity [2]. Conformational restriction is a well-established strategy for improving target selectivity and metabolic stability in drug discovery [3].

Conformational restriction Selectivity Entropic penalty

Recommended Application Scenarios for 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate (CAS 94030-79-2) Based on Differentiated Properties


Medicinal Chemistry: CNS-Penetrant Probe or Lead Optimization Scaffold

The zero hydrogen bond donor count (HBD = 0), moderate TPSA of 69.2 Ų, and XLogP3-AA of 4.6 collectively predict favorable passive blood-brain barrier permeability [1][2]. This compound is recommended as a starting scaffold for CNS-targeted medicinal chemistry programs, where the bis-cyano substitution pattern can serve as a non-classical bioisostere for hydrogen-bonding motifs while maintaining zero HBD — a profile that is difficult to achieve with amide, amidine, or sulfonamide-containing benzenecarboximidate analogs [1].

Chemical Biology: Target ID and Affinity Probe Development

The four rotatable bonds and relatively rigid para-substituted bis-cyanophenyl architecture provide a conformationally restricted scaffold amenable to structure-based drug design (SBDD) and fragment-based lead discovery (FBLD) [3]. Its zero HBD profile also minimizes non-specific hydrogen bonding to off-target proteins, potentially reducing false-positive rates in high-throughput screening (HTS) and affinity-based proteomics workflows [1]. The nitrile groups additionally serve as infrared (IR) and Raman-active reporter groups for binding assays [1].

Agrochemical Intermediate: Herbicide or Pesticide Scaffold Derivatization

Patent literature describes 4-cyanophenyl-substituted heterocyclic compounds as herbicidal agents, and the target compound — as a 4-cyanophenyl imidate ester — is structurally positioned as a versatile intermediate for further elaboration into herbicidal or pesticidal active ingredients [4]. Its high boiling point (532.8 °C) and low vapor pressure (1.96 × 10⁻¹¹ mmHg at 25 °C) indicate low volatility, which is advantageous for formulation stability and environmental persistence control in agrochemical development.

Material Science: Liquid Crystal or Organic Electronic Intermediate

The symmetrical structure, high refractive index (1.606), and presence of polarizable nitrile groups make this compound a candidate intermediate for liquid crystalline materials and organic electronic devices [1][3]. The bis-4-cyanophenyl motif is a common structural element in calamitic liquid crystals, where the terminal nitrile groups contribute to dielectric anisotropy [1]. The compound's combination of high thermal stability (boiling point > 500 °C) and zero hydrogen bond donor capacity also supports its use as a dopant or building block in organic light-emitting diode (OLED) and organic field-effect transistor (OFET) applications.

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